3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride
Overview
Description
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of butanone and is known for its unique structural features, including a dimethyl group and a methylamino group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethyl-4-aminobutan-1-ol as the starting material.
Methylation: The amino group is methylated using methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N).
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., NaOH) are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated compounds or other substituted amines.
Scientific Research Applications
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context of its use in research or industry.
Comparison with Similar Compounds
3,3-Dimethyl-4-aminobutan-1-ol: Lacks the methylamino group.
4-(Methylamino)butan-1-ol: Lacks the dimethyl group.
3,3-Dimethylbutan-1-ol: Lacks the amino group.
Uniqueness: 3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride is unique due to the presence of both the dimethyl and methylamino groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,3-dimethyl-4-(methylamino)butan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,4-5-9)6-8-3;/h8-9H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPWVITXKQPNLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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